molecular formula C15H15FN6O B6692939 (6-fluoro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

(6-fluoro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6692939
M. Wt: 314.32 g/mol
InChI Key: GYRSZMBTVONEHY-NSHDSACASA-N
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Description

The compound (6-fluoro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic molecule that features a benzimidazole core substituted with a fluorine atom and a pyrrolidine ring linked via a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Fluorination: Introduction of the fluorine atom at the 6-position of the benzimidazole ring can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Triazole Formation:

    Pyrrolidine Attachment: The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving suitable pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the methanone linkage.

    Substitution: The fluorine atom on the benzimidazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidine rings.

    Reduction: Reduced forms of the triazole ring or methanone linkage.

    Substitution: Substituted benzimidazole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (6-fluoro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-fluoro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorine atom and triazole ring may enhance binding affinity and selectivity, while the pyrrolidine moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
  • (6-methyl-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
  • (6-bromo-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Uniqueness

The presence of the fluorine atom in (6-fluoro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, increasing its metabolic stability and enhancing its binding interactions with biological targets. This makes the compound particularly valuable in drug development and other scientific research applications.

Properties

IUPAC Name

(6-fluoro-1H-benzimidazol-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c16-10-6-12(14-13(7-10)17-9-18-14)15(23)22-4-1-2-11(22)8-21-5-3-19-20-21/h3,5-7,9,11H,1-2,4,8H2,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRSZMBTVONEHY-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3C(=CC(=C2)F)NC=N3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C3C(=CC(=C2)F)NC=N3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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